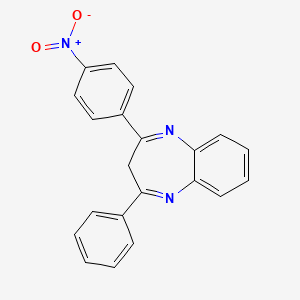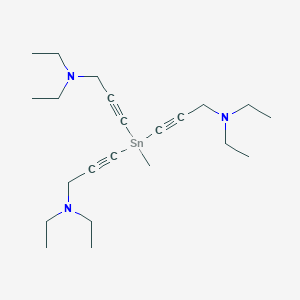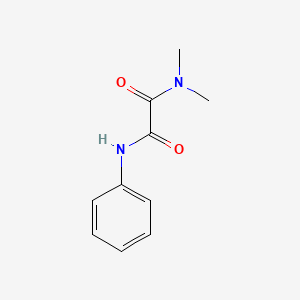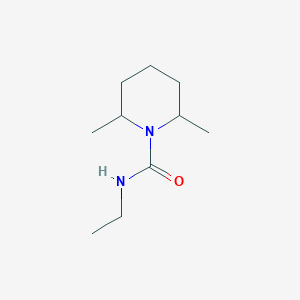
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group, two methyl groups, and a carboxamide group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,6-dimethylpiperidine-1-carboxamide typically involves the following steps:
Formation of 2,6-dimethylpiperidine: This can be achieved through the hydrogenation of 2,6-dimethylpyridine.
N-Ethylation: The 2,6-dimethylpiperidine is then reacted with ethyl iodide in the presence of a base such as sodium hydride to introduce the ethyl group.
Carboxamide Formation: Finally, the N-ethyl-2,6-dimethylpiperidine is reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors for the formation of 2,6-dimethylpiperidine.
Continuous Flow N-Ethylation: Employing continuous flow reactors to ensure efficient and consistent N-ethylation.
Automated Carboxamide Formation: Utilizing automated systems for the final carboxamide formation step to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-2,6-dimethylpiperidine-1-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-Ethyl-2,6-dimethylpiperidine-1-carboxylic acid.
Reduction: N-Ethyl-2,6-dimethylpiperidine-1-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethyl-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpiperidine: Lacks the ethyl and carboxamide groups.
N-Ethylpiperidine: Lacks the methyl groups.
N-Ethyl-2,6-dimethylpiperidine-1-carbothioamide: Contains a carbothioamide group instead of a carboxamide group.
Uniqueness
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide is unique due to the combination of its ethyl, methyl, and carboxamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
67626-45-3 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
N-ethyl-2,6-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-4-11-10(13)12-8(2)6-5-7-9(12)3/h8-9H,4-7H2,1-3H3,(H,11,13) |
Clé InChI |
HCQPBWBOAOMENQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N1C(CCCC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


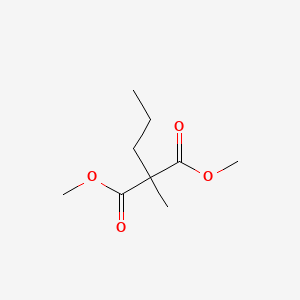




![N-[2-Amino-5-(dimethylamino)phenyl]acetamide](/img/structure/B14462648.png)


